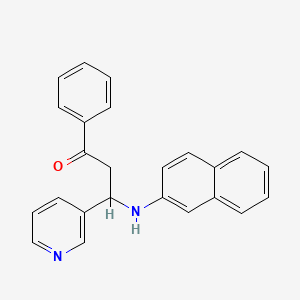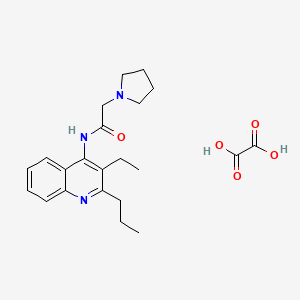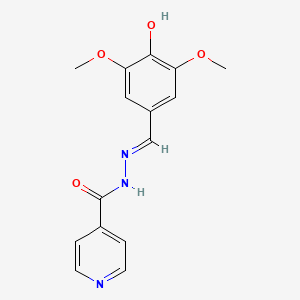
3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone, commonly known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP belongs to the family of substituted cathinones, which are synthetic compounds with stimulant properties. In
作用機序
The mechanism of action of NPP involves its ability to inhibit the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help regulate mood and alleviate symptoms of depression. NPP also has an affinity for the dopamine transporter, which may contribute to its stimulant properties.
Biochemical and Physiological Effects:
NPP has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant properties, NPP has also been shown to have analgesic properties. NPP has been shown to reduce pain sensitivity in animal models, which may make it a potential treatment for chronic pain. NPP has also been shown to have anxiolytic properties, which may make it a potential treatment for anxiety disorders.
実験室実験の利点と制限
One of the advantages of using NPP in lab experiments is its ability to selectively inhibit the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using NPP in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of NPP on the brain and other organs.
将来の方向性
There are several possible future directions for research on NPP. One area of research could focus on the development of more potent and selective NPP analogs. Another area of research could focus on the use of NPP as a potential treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to understand the long-term effects of NPP on the brain and other organs, as well as its potential for abuse and addiction.
合成法
The synthesis of NPP involves the reaction of 2-naphthylamine with acetophenone in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to yield NPP. The synthesis of NPP is a multistep process that requires careful handling of the reactants and the use of appropriate equipment to ensure a high yield of the product.
科学的研究の応用
NPP has been the subject of numerous scientific research studies due to its potential therapeutic applications. One of the most promising applications of NPP is its use as an antidepressant. Studies have shown that NPP has a similar mechanism of action to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). NPP has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate symptoms of depression.
特性
IUPAC Name |
3-(naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c27-24(19-8-2-1-3-9-19)16-23(21-11-6-14-25-17-21)26-22-13-12-18-7-4-5-10-20(18)15-22/h1-15,17,23,26H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLQDWJCEJLUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)

methanone](/img/structure/B6053693.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)
![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
